molecular formula C8H14ClN3S B1501059 1-Thiazol-2-yl-piperidin-4-ylamine hydrochloride CAS No. 1185319-77-0

1-Thiazol-2-yl-piperidin-4-ylamine hydrochloride

Cat. No.: B1501059
CAS No.: 1185319-77-0
M. Wt: 219.74 g/mol
InChI Key: HUHUYAPRXDETBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Thiazol-2-yl-piperidin-4-ylamine hydrochloride is a useful research compound. Its molecular formula is C8H14ClN3S and its molecular weight is 219.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Thiazol-2-yl-piperidin-4-ylamine hydrochloride (CAS No. 1185319-77-0) is a chemical compound that integrates a thiazole ring with a piperidine moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research. The thiazole ring is known for its potential in antimicrobial, anticancer, and antiviral applications, while the piperidine component enhances its pharmacological profile.

This compound features several functional groups that influence its reactivity and biological activity:

  • Thiazole Ring : Contributes to antimicrobial and anticancer properties.
  • Piperidine Moiety : Enhances binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiazole component can modulate enzyme or receptor activity, leading to various therapeutic effects. This compound may act through multiple pathways, including:

  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes.
  • Receptor Modulation : Influencing signal transduction pathways related to disease processes.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

Antimicrobial Activity

Thiazole derivatives are recognized for their antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate significant activity against various pathogens:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli50
Candida albicans250

Anticancer Activity

Recent studies have highlighted the potential of thiazole-containing compounds in cancer therapy. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µg/mL)Reference
Jurkat (T-cell)<10
HT-29 (Colon cancer)<20

Neuroprotective Effects

There is emerging evidence that thiazole derivatives may possess neuroprotective properties, particularly in the context of neurodegenerative diseases. Research into A2A adenosine receptor antagonists has suggested potential therapeutic applications for compounds like this compound in treating conditions such as Parkinson's and Alzheimer's diseases .

Case Studies

Several case studies have explored the efficacy of thiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a series of thiazole derivatives, including those similar to this compound, exhibited significant antibacterial activity against resistant strains of bacteria, outperforming conventional antibiotics .
  • Cytotoxicity in Cancer Models : In vitro tests revealed that thiazole derivatives induced apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its role in drug discovery . Its structural characteristics, including the thiazole ring and piperidine moiety, allow it to interact with various biological targets, making it a valuable lead compound in the development of new therapeutics.

Potential Therapeutic Areas

  • Neurodegenerative Disorders : Research indicates that compounds similar to 1-Thiazol-2-yl-piperidin-4-ylamine hydrochloride may act as antagonists for A2A adenosine receptors, which are implicated in diseases such as Parkinson's and Alzheimer's. These antagonists can potentially improve motor dysfunctions and delay disease progression by preventing amyloid beta toxicity and enhancing spatial memory .
  • Cancer Treatment : The compound shows promise in treating hyperproliferative diseases, including cancer. It has been noted for its anti-proliferative properties, which may involve modulation of protein kinases associated with cell cycle regulation . This suggests potential applications in developing anticancer drugs.

Synthetic Chemistry

The synthesis of this compound typically involves multi-step organic reactions. Various synthetic pathways have been explored to obtain this compound with high purity for research purposes.

Common Synthetic Routes

  • Nucleophilic Substitution Reactions : The amine group of the compound can engage in nucleophilic substitution, allowing for the synthesis of derivatives with enhanced biological activities.
  • Electrophilic Aromatic Substitution : The thiazole moiety may participate in electrophilic aromatic substitution, facilitating the introduction of various substituents that can alter pharmacological properties .

Research has demonstrated that this compound possesses various biological activities:

Binding Affinity Studies

Interaction studies have focused on its binding affinity to several biological targets, which is crucial for understanding its pharmacodynamics and pharmacokinetics. The compound's ability to bind selectively to certain receptors enhances its potential as a therapeutic agent .

Case Studies and Findings

A study highlighted the synthesis and evaluation of related compounds that exhibited significant binding affinities for A2A receptors, underscoring the importance of structural modifications in enhancing therapeutic efficacy . Furthermore, comparisons with other thiazole derivatives revealed that specific substitutions can significantly influence biological activity .

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S.ClH/c9-7-1-4-11(5-2-7)8-10-3-6-12-8;/h3,6-7H,1-2,4-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHUYAPRXDETBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671621
Record name 1-(1,3-Thiazol-2-yl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185319-77-0
Record name 1-(1,3-Thiazol-2-yl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Thiazol-2-yl-piperidin-4-ylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Thiazol-2-yl-piperidin-4-ylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Thiazol-2-yl-piperidin-4-ylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-Thiazol-2-yl-piperidin-4-ylamine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-Thiazol-2-yl-piperidin-4-ylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-Thiazol-2-yl-piperidin-4-ylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.